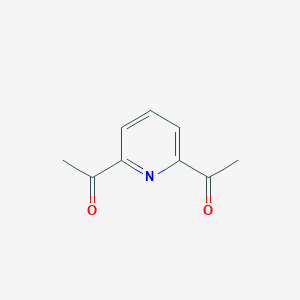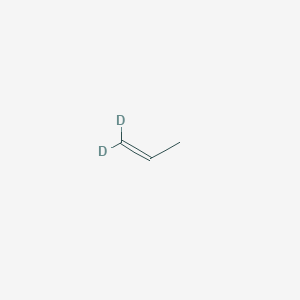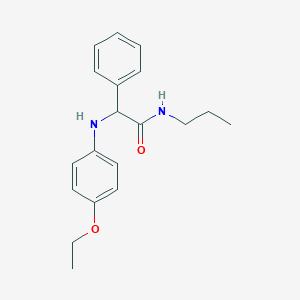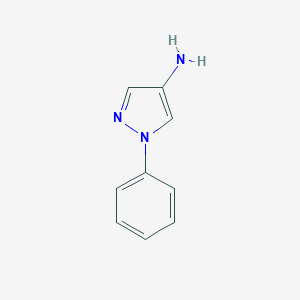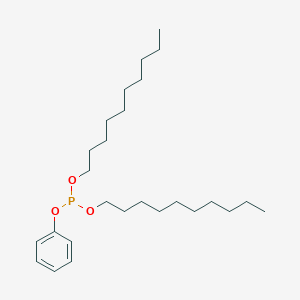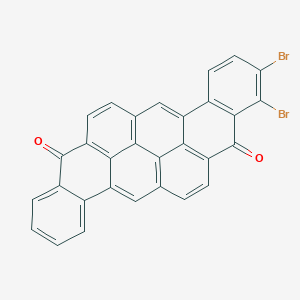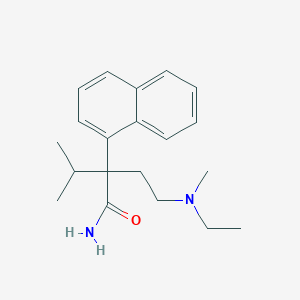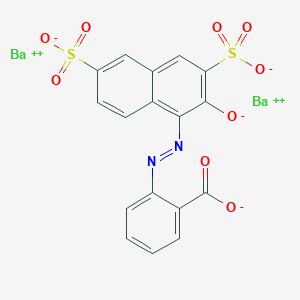
Pigment Red 60
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pigment Red 60 is a synthetic organic pigment that belongs to the azo class. It is widely used in various applications such as printing inks, coatings, plastics, and textiles. This pigment has gained significant attention in scientific research due to its unique properties and potential applications in different fields.
作用機序
The mechanism of action of Pigment Red 60 involves the absorption of light in the visible region of the spectrum. The pigment absorbs light and undergoes a transition to an excited state. This excited state can interact with other molecules and induce various chemical reactions.
生化学的および生理学的効果
Pigment Red 60 has been shown to have no significant toxicity in vitro and in vivo studies. However, some studies have suggested that the pigment may have a potential genotoxic effect. Further studies are needed to confirm this finding.
実験室実験の利点と制限
One of the main advantages of Pigment Red 60 is its stability and resistance to fading. This makes it an ideal pigment for use in various applications. However, the pigment has some limitations, such as its poor solubility in water and low absorption in the near-infrared region.
将来の方向性
There are several future directions for research on Pigment Red 60. One potential area of interest is its use in photodynamic therapy for cancer treatment. Another area of interest is its use as a sensitizer in organic solar cells. Further studies are needed to optimize the synthesis method and improve the properties of the pigment for these applications. Additionally, the potential genotoxic effect of the pigment should be further investigated to ensure its safety for use in various applications.
Conclusion:
In conclusion, Pigment Red 60 is a synthetic organic pigment that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. The synthesis method has been optimized to achieve high yield and purity of the pigment. The pigment has been explored for its potential use in optoelectronics, catalysis, and biomedicine. Further studies are needed to optimize the properties of the pigment for these applications and ensure its safety for use.
合成法
The synthesis of Pigment Red 60 involves the reaction between diazonium salt and β-naphthol. The reaction takes place in the presence of a catalyst and a solvent. The final product is obtained through filtration and drying. The synthesis method has been optimized to achieve high yield and purity of the pigment.
科学的研究の応用
Pigment Red 60 has been extensively studied for its potential applications in various fields such as optoelectronics, catalysis, and biomedicine. In optoelectronics, the pigment has been used as a sensitizer in dye-sensitized solar cells to improve their efficiency. In catalysis, it has been used as a catalyst for the oxidation of organic compounds. In biomedicine, it has been explored for its potential use in photodynamic therapy for cancer treatment.
特性
CAS番号 |
1325-16-2 |
|---|---|
製品名 |
Pigment Red 60 |
分子式 |
C17H8Ba2N2O9S2 |
分子量 |
723 g/mol |
IUPAC名 |
barium(2+);2-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H12N2O9S2.2Ba/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;/q;2*+2/p-4 |
InChIキー |
YHTMVIZFYXXBEW-UHFFFAOYSA-J |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2].[Ba+2] |
正規SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2].[Ba+2] |
その他のCAS番号 |
1325-16-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



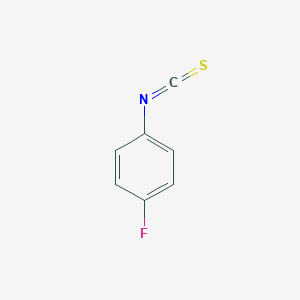
![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)
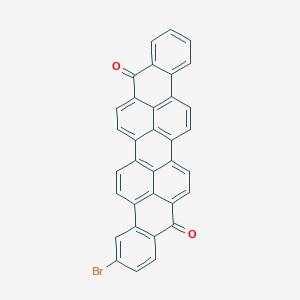
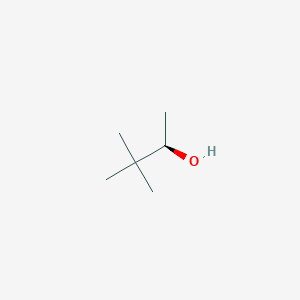

![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)
